molecular formula C16H21NO3 B2613122 4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid CAS No. 397845-86-2

4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid

Cat. No. B2613122
CAS RN: 397845-86-2
M. Wt: 275.348
InChI Key: ASDYKWHZTDSYNG-UHFFFAOYSA-N
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Description

4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid is a compound used for proteomics research . It has a molecular formula of C16H21NO3 and a molecular weight of 275.34 .

Scientific Research Applications

Molecular Docking and Vibrational Studies

Research on derivatives closely related to 4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid reveals their potential in various scientific applications. A study focused on the molecular docking, vibrational, structural, electronic, and optical properties of certain butanoic acid derivatives. Through spectroscopic investigations and theoretical calculations, these compounds were identified as candidates for nonlinear optical materials due to their significant dipole moments and first hyperpolarizabilities. Their potential biological activities were inferred from Auto-dock studies, suggesting their inhibitory effects on Placenta growth factor (PIGF-1) and implications for pharmacological importance K. Vanasundari et al., 2018.

Synthetic Applications

Another avenue of research emphasizes the synthetic versatility of 4-oxo amino acids, including derivatives of the compound of interest. These compounds serve as precursors for various biologically significant molecules and synthetic intermediates. An efficient synthesis method through coupling of aromatic dithianes has been developed, showcasing the potential of these compounds in creating bioactive molecules and unnatural amino acids Shibin Chacko & Ramesh Ramapanicker, 2012.

Advanced Materials and Nanotechnology

The use of 4-oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid derivatives extends into materials science, particularly in the creation of photosensitive synthetic ion channels. These compounds facilitate the optical gating of nanofluidic devices, enabling UV-light-triggered selective transport of ionic species. This technology has potential applications in controlled release systems, sensing, and information processing, illustrating the compound's versatility beyond pharmacological uses Mubarak Ali et al., 2012.

Mechanism of Action

The mechanism of action of 4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid is not clear from the available information. It’s used in proteomics research , which suggests it may interact with proteins in some way.

Future Directions

The future directions for research on 4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid are not clear from the available information. Given its use in proteomics research , it may be involved in studies of protein structure and function.

properties

IUPAC Name

4-oxo-4-[(1-phenylcyclopentyl)methylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-14(8-9-15(19)20)17-12-16(10-4-5-11-16)13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDYKWHZTDSYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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